molecular formula C13H13ClN2O2 B6329058 5-Chloro-3-ethyl-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde CAS No. 1275909-89-1

5-Chloro-3-ethyl-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B6329058
CAS No.: 1275909-89-1
M. Wt: 264.71 g/mol
InChI Key: RTQCRDWMZSDNTE-UHFFFAOYSA-N
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Description

5-Chloro-3-ethyl-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C13H13ClN2O2 and its molecular weight is 264.71 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 264.0665554 g/mol and the complexity rating of the compound is 282. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The compound 5-Chloro-3-ethyl-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde has been utilized in various synthetic pathways to create diverse chemical structures. For example, it has been used in the synthesis of reduced 3,4'-bipyrazoles from simple pyrazole precursors, involving a series of reactions leading to the formation of chalcones and their cyclocondensation with hydrazine. These synthesized compounds have potential applications in material science and pharmaceutical research due to their unique structural features (Cuartas et al., 2017).

Molecular Structures and Supramolecular Assembly

Research has also focused on understanding the molecular structures and supramolecular assembly of derivatives of this compound. The crystal structures of various derivatives have been elucidated, revealing insights into their charge delocalization, conformation, and hydrogen bonding patterns. These structural insights are crucial for the design of materials with specific properties, such as those required in the development of advanced pharmaceuticals and materials (Cuartas et al., 2017).

Biological Investigations

Derivatives of this compound have been synthesized and characterized for their potential biological activities. For instance, new quinolinyl chalcones containing a pyrazole group were synthesized and showed promising anti-microbial properties. The incorporation of the pyrazole moiety, derived from the parent compound, into chalcones may enhance their bioactivity, making them potential candidates for antimicrobial agents (Prasath et al., 2015).

Properties

IUPAC Name

5-chloro-3-ethyl-1-(4-methoxyphenyl)pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2/c1-3-12-11(8-17)13(14)16(15-12)9-4-6-10(18-2)7-5-9/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTQCRDWMZSDNTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1C=O)Cl)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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